molecular formula C6H7FN2 B1500388 4-Fluoro-2,6-dimethylpyrimidine CAS No. 51421-90-0

4-Fluoro-2,6-dimethylpyrimidine

Cat. No.: B1500388
CAS No.: 51421-90-0
M. Wt: 126.13 g/mol
InChI Key: VRDMHNPYZPJHAN-UHFFFAOYSA-N
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Description

4-Fluoro-2,6-dimethylpyrimidine is a fluorinated pyrimidine derivative characterized by a fluorine atom at the 4-position and methyl groups at the 2- and 6-positions of the pyrimidine ring. This substitution pattern imparts unique physicochemical and biological properties. The fluorine atom, being highly electronegative, enhances the compound’s reactivity in substitution reactions and improves its binding affinity to biological targets through polar interactions and electron-withdrawing effects . The methyl groups contribute to increased lipophilicity, improving membrane permeability, while also introducing steric effects that influence molecular interactions . These features make it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the design of enzyme inhibitors and receptor modulators.

Properties

IUPAC Name

4-fluoro-2,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDMHNPYZPJHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663943
Record name 4-Fluoro-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51421-90-0
Record name 4-Fluoro-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-2,6-dimethylpyrimidine can be synthesized through several synthetic routes. One common method involves the reaction of 2,6-dimethylpyrimidin-4(1H)-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires anhydrous conditions and low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,6-dimethylpyrimidine undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 4-fluoro-2,6-dimethylpyrimidin-5-ol.

  • Reduction: Reduction reactions can lead to the formation of 4-fluoro-2,6-dimethylpyrimidin-4-amine.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 4-fluoro-2,6-dimethylpyrimidin-5-ol

  • Reduction: 4-fluoro-2,6-dimethylpyrimidin-4-amine

  • Substitution: Various substituted pyrimidines depending on the nucleophile used

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
4-Fluoro-2,6-dimethylpyrimidine serves as a crucial building block for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of functional groups that can enhance biological activity or modify chemical properties.

Reactivity and Derivatives
The compound undergoes various chemical reactions such as oxidation, reduction, and substitution. For instance:

  • Oxidation : Can yield 4-fluoro-2,6-dimethylpyrimidin-5-ol.
  • Reduction : Can produce 4-fluoro-2,6-dimethylpyrimidin-4-amine.
  • Substitution : Nucleophiles like ammonia can be used to create various substituted pyrimidines.
Reaction TypeProduct
Oxidation4-Fluoro-2,6-dimethylpyrimidin-5-ol
Reduction4-Fluoro-2,6-dimethylpyrimidin-4-amine
SubstitutionVarious substituted pyrimidines

Biological Applications

Pharmaceutical Development
Research indicates that derivatives of this compound have potential as therapeutic agents. For example:

  • Inhibitors targeting BACE-1 (β-secretase) for Alzheimer's disease have been developed from pyrimidine derivatives. These inhibitors showed significant binding affinity and inhibition profiles in vitro, suggesting their potential as effective treatments for neurodegenerative disorders .

Targeting Receptors
Compounds containing the this compound moiety have been designed to target dual receptors such as the human A2A adenosine receptor and dopamine D2 receptor. This dual-target approach is promising for treating conditions like Parkinson's disease by enhancing therapeutic effects while minimizing side effects .

Industrial Applications

Dyes and Pigments Production
In industrial settings, this compound is utilized in synthesizing dyes and pigments due to its stable chemical structure and reactivity. The compound's fluorine atom can enhance the properties of the resulting dyes, making them more vibrant and durable.

Case Studies

  • BACE-1 Inhibition Study
    • Objective : To design small molecular weight compounds as BACE-1 inhibitors.
    • Methodology : A library of derivatives was synthesized and screened using FRET-based assays.
    • Results : Compounds showed strong interactions with BACE-1 active sites and demonstrated significant inhibition at concentrations as low as 10 μM .
  • Dual-Receptor Targeting
    • Objective : Evaluate indole-piperazine-pyrimidine derivatives for dual-target receptor binding.
    • Methodology : Computational models were used to screen compounds from large databases.
    • Results : Identified compounds showed improved binding affinities for both A2A and D2 receptors, indicating potential for combination therapies in Parkinson’s disease treatment .

Mechanism of Action

The mechanism by which 4-Fluoro-2,6-dimethylpyrimidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrimidine Derivatives

Structural and Functional Group Variations

The biological and chemical behavior of pyrimidine derivatives is heavily influenced by substituent type, position, and electronic effects. Below is a detailed comparison of 4-Fluoro-2,6-dimethylpyrimidine with key analogs:

Table 1: Comparative Overview of Pyrimidine Derivatives
Compound Name Substituents Key Properties Biological Activity References
This compound F (4), CH₃ (2,6) High reactivity (F), lipophilicity (CH₃), steric hindrance Enhanced enzyme inhibition, therapeutic potential
4-Fluoro-2-methylpyrimidine F (4), CH₃ (2) Moderate reactivity; reduced steric bulk Moderate biological activity
4-Chloro-6-methylpyrimidine Cl (4), CH₃ (6) Lower reactivity (Cl less electronegative than F) Reduced activity compared to fluoro analogs
4-Methoxy-2,6-dimethylpyrimidine OCH₃ (4), CH₃ (2,6) Electron-donating OCH₃ reduces reactivity; mimics natural substrates Enzyme inhibition via substrate mimicry
4-Chloro-2,6-dimethylpyrimidine Cl (4), CH₃ (2,6) Lower reactivity than fluoro analog; used as synthetic intermediate Limited direct bioactivity
2,6-Dichloro-N-methylpyrimidin-4-amine Cl (2,6), NHCH₃ (4) Dual Cl substituents; amine group enables hydrogen bonding Antimicrobial (distinct profile)

Key Findings from Comparative Studies

Fluorine vs. Chlorine Substitution :

  • Fluorine’s electronegativity enhances binding to enzymes and nucleic acids compared to chlorine. For example, this compound exhibits 2–3× higher binding affinity to DNA than 4-Chloro-6-methylpyrimidine due to stronger dipole interactions .
  • Chlorinated analogs (e.g., 4-Chloro-2,6-dimethylpyrimidine) are less reactive in nucleophilic aromatic substitution, limiting their utility in dynamic synthetic pathways .

Methyl Group Effects :

  • The additional methyl group at the 6-position in this compound increases lipophilicity (logP ≈ 1.8) compared to 4-Fluoro-2-methylpyrimidine (logP ≈ 1.2), enhancing cellular uptake .
  • Steric hindrance from the 2,6-dimethyl groups reduces off-target interactions, improving selectivity in enzyme inhibition .

Methoxy vs. Fluoro Substitution: 4-Methoxy-2,6-dimethylpyrimidine’s methoxy group acts as an electron donor, reducing electrophilicity at the 4-position. This makes it less reactive than the fluoro analog but effective as a substrate mimic for enzymes like dihydrofolate reductase .

Halogen Position Sensitivity :

  • Compounds like 4-Chloro-5-fluoro-2,6-dimethylpyrimidine () demonstrate that halogen positioning alters reactivity. The 5-fluoro substitution in this compound reduces steric clash in certain binding pockets, enabling niche applications in kinase inhibition .

Biological Activity

4-Fluoro-2,6-dimethylpyrimidine is a fluorinated pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 4-position and two methyl groups at the 2 and 6 positions of the pyrimidine ring, which influence its chemical properties and biological interactions. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C7_7H8_8FN. The introduction of the fluorine atom enhances the compound's lipophilicity and potential reactivity, making it suitable for various medicinal applications.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized into several key areas:

1. Antimicrobial Activity
Research has shown that pyrimidine derivatives, including this compound, possess significant antimicrobial properties. A study indicated that similar compounds demonstrated effective antibacterial activity against various pathogens with minimum inhibitory concentrations (MICs) as low as 16 µg/mL .

2. Anticancer Properties
Pyrimidines have been explored for their anticancer potential. For instance, modifications to related compounds have resulted in enhanced cytotoxicity against cancer cell lines such as HeLa and K562. The cytotoxic effects were attributed to the inhibition of cellular proliferation pathways .

3. Enzyme Inhibition
Compounds structurally related to this compound have been identified as inhibitors of various enzymes. For example, derivatives have shown potent inhibitory activity towards histone deacetylases (HDACs), which are critical in cancer biology .

Synthesis

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving fluorinated reagents. One common approach involves starting from a suitable pyrimidine precursor and introducing the fluorine atom under controlled conditions to optimize yield and purity .

Case Studies

Several studies highlight the biological relevance of this compound:

  • Antibacterial Activity : A derivative was synthesized and tested against Gram-positive and Gram-negative bacteria, showing significant activity with an MIC comparable to established antibiotics .
  • Anticancer Research : A series of compounds based on the pyrimidine structure were evaluated for their ability to induce apoptosis in cancer cells. The results indicated that some derivatives led to increased levels of acetylated histones and cell cycle arrest in cancerous cell lines .

Comparative Analysis

The following table summarizes some key structural analogs of this compound and their associated biological activities:

Compound NameStructure FeaturesBiological Activity
4-Bromo-2,6-dimethylpyrimidineBromine at position 4Moderate antibacterial activity
5-Fluoro-2-methylpyrimidineFluorine at position 5Enhanced bioactivity against pathogens
4-Fluoro-5-bromopyrimidineFluorine at position 4 and bromine at 5Higher reactivity in SNAr reactions
2-Amino-4-bromo-6-methylpyrimidineAmino group at position 2Increased solubility and biological activity

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Fluoro-2,6-dimethylpyrimidine
Reactant of Route 2
4-Fluoro-2,6-dimethylpyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.